molecular formula C9H12N2 B13596136 1-(2-Pyridinylmethyl)cyclopropanamine

1-(2-Pyridinylmethyl)cyclopropanamine

Cat. No.: B13596136
M. Wt: 148.20 g/mol
InChI Key: HUCWJXXWGJFMHW-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-yl)methyl]cyclopropan-1-amine is a compound with a unique structure that combines a cyclopropane ring with a pyridine moiety. This combination of structural features imparts interesting chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(pyridin-2-yl)methyl]cyclopropan-1-amine typically involves the reaction of pyridine derivatives with cyclopropane intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of 1-[(pyridin-2-yl)methyl]cyclopropan-1-amine may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Pyridin-2-yl)methyl]cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

1-[(Pyridin-2-yl)methyl]cyclopropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(pyridin-2-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The cyclopropane ring can interact with enzymes and receptors, modulating their activity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Pyridin-2-yl)methyl]cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a pyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)cyclopropan-1-amine

InChI

InChI=1S/C9H12N2/c10-9(4-5-9)7-8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2

InChI Key

HUCWJXXWGJFMHW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=N2)N

Origin of Product

United States

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